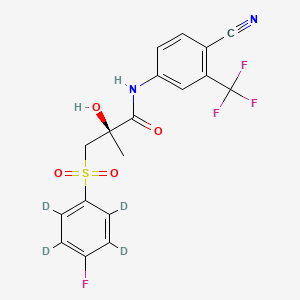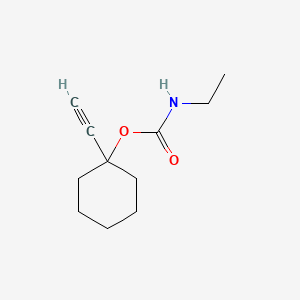
N-Trifluoroacetyl Alendronic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Trifluoroacetyl Alendronic Acid is a potent bisphosphonate compound used primarily in the treatment of osteoporosis and other bone-related diseases. It is a modified form of Alendronic Acid, which is widely recognized for its efficacy in inhibiting bone resorption. The molecular formula of this compound is C6H12F3NO8P2, and it has a molecular weight of 345.10 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Trifluoroacetyl Alendronic Acid typically involves the reaction of Alendronic Acid with trifluoroacetic anhydride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the product . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product . The production process is designed to be efficient and cost-effective, making the compound accessible for widespread use in medical and research applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-Trifluoroacetyl Alendronic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoroacetyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetyl oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
N-Trifluoroacetyl Alendronic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other complex molecules and as a standard in analytical chemistry.
Biology: The compound is employed in studies related to bone metabolism and the development of bone-targeting drugs.
Medicine: It is used in the formulation of drugs for the treatment of osteoporosis and other bone diseases.
Industry: The compound finds applications in the development of bone-targeting delivery systems and as a component in various industrial processes.
Wirkmechanismus
N-Trifluoroacetyl Alendronic Acid exerts its effects by binding to bone hydroxyapatite and inhibiting the activity of osteoclasts, the cells responsible for bone resorption . This inhibition is dose-dependent and leads to an increase in bone mineral density . The compound targets specific molecular pathways involved in bone metabolism, making it effective in the treatment of osteoporosis and other bone-related conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alendronic Acid: The parent compound, widely used in the treatment of osteoporosis.
Etidronate: Another bisphosphonate with similar bone resorption inhibition properties.
Risedronate: A bisphosphonate that also targets bone resorption but with different pharmacokinetic properties.
Uniqueness
N-Trifluoroacetyl Alendronic Acid is unique due to its trifluoroacetyl modification, which enhances its binding affinity to bone tissue and improves its pharmacological efficacy. This modification also reduces the systemic side effects commonly associated with bisphosphonate therapy.
Eigenschaften
IUPAC Name |
[1-hydroxy-1-phosphono-4-[(2,2,2-trifluoroacetyl)amino]butyl]phosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3NO8P2/c7-6(8,9)4(11)10-3-1-2-5(12,19(13,14)15)20(16,17)18/h12H,1-3H2,(H,10,11)(H2,13,14,15)(H2,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRCTQDHXBOUOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(O)(P(=O)(O)O)P(=O)(O)O)CNC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3NO8P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652686 |
Source


|
| Record name | [1-Hydroxy-4-(2,2,2-trifluoroacetamido)butane-1,1-diyl]bis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-48-8 |
Source


|
| Record name | [1-Hydroxy-4-(2,2,2-trifluoroacetamido)butane-1,1-diyl]bis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-amino-6'-hydroxyspiro[2-benzofuran-3,9'-9aH-xanthene]-1,3'-dione;hydrochloride](/img/structure/B564361.png)






